5-Phenyl-2-furoic acid
Overview
Description
5-Phenyl-2-furoic acid is an organic compound with the molecular formula C11H8O3. It belongs to the class of furan derivatives, which are heterocyclic compounds containing a furan ring. This compound is characterized by a phenyl group attached to the furan ring at the 5-position and a carboxylic acid group at the 2-position. It is a white to light yellow powder or crystalline solid with a melting point of approximately 151°C .
Scientific Research Applications
5-Phenyl-2-furoic acid has several scientific research applications. It has emerged as a promising class of antimycobacterial agents that interfere with iron homeostasis in mycobacteria . This compound has been studied for its potential use in treating tuberculosis by targeting the salicylate synthase enzyme in Mycobacterium tuberculosis. Additionally, it has applications in the synthesis of other furan derivatives, which are valuable in medicinal chemistry for their antibacterial, antifungal, and antiviral properties .
Future Directions
Mechanism of Action
Target of Action
5-Phenylfuran-2-carboxylic acid has been identified as a promising class of antimycobacterial agents that interfere with iron homeostasis . The primary target of this compound is the salicylate synthase (SaS) of Mycobacterium abscessus (Mab), an enzyme that catalyzes the first reaction of the biosynthesis of specific siderophores, which ensure the supply of iron in Mab .
Mode of Action
The interaction of 5-Phenylfuran-2-carboxylic acid with its target involves the inhibition of the salicylate synthase (SaS) of Mab . This inhibition disrupts the production of siderophores, which are essential for the iron acquisition in mycobacteria . The disruption of iron homeostasis affects the growth and survival of the bacteria.
Biochemical Pathways
The action of 5-Phenylfuran-2-carboxylic acid affects the siderophore-mediated iron acquisition pathway in mycobacteria . By inhibiting the salicylate synthase, the production of siderophores is disrupted, leading to a decrease in iron uptake. This affects various downstream processes that rely on iron as a cofactor, thereby limiting the ability of the bacteria to establish and maintain an infection .
Pharmacokinetics
The pharmacokinetics of a drug generally involve its absorption, distribution, metabolism, and excretion (adme), which determine the onset, duration, and intensity of the drug effect . These properties would impact the bioavailability of 5-Phenylfuran-2-carboxylic acid, influencing its effectiveness as an antimycobacterial agent.
Result of Action
The molecular and cellular effects of the action of 5-Phenylfuran-2-carboxylic acid involve the disruption of iron homeostasis in mycobacteria . By inhibiting the production of siderophores, the compound reduces the availability of iron, which is essential for various cellular processes. This leads to a decrease in the growth and survival of the bacteria, thereby exerting an antimycobacterial effect .
Biochemical Analysis
Biochemical Properties
5-Phenylfuran-2-carboxylic acid plays a significant role in biochemical reactions, particularly in targeting iron acquisition in mycobacterial species . It interacts with the enzyme MbtI from Mycobacterium tuberculosis, which is involved in the biosynthesis of siderophores necessary for iron uptake . The interaction between 5-Phenylfuran-2-carboxylic acid and MbtI inhibits the enzyme’s activity, thereby disrupting iron acquisition and exerting its antimycobacterial effects .
Cellular Effects
5-Phenylfuran-2-carboxylic acid has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the factor inhibiting hypoxia-inducible factor-1 (FIH-1), leading to the activation of hypoxia-inducible factor-α (HIF-α) . This activation results in the induction of anti-hypoxic proteins, which protect cells under hypoxic conditions . Additionally, 5-Phenylfuran-2-carboxylic acid impacts gene expression and cellular metabolism by modulating the activity of HIF-α .
Molecular Mechanism
The molecular mechanism of 5-Phenylfuran-2-carboxylic acid involves its binding interactions with biomolecules. It binds to the active site of MbtI, inhibiting its enzymatic activity and preventing the biosynthesis of siderophores . This inhibition disrupts iron homeostasis in mycobacterial cells, leading to their impaired growth and survival . Furthermore, 5-Phenylfuran-2-carboxylic acid inhibits FIH-1, resulting in the stabilization and activation of HIF-α, which in turn regulates gene expression and cellular responses to hypoxia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Phenylfuran-2-carboxylic acid have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that 5-Phenylfuran-2-carboxylic acid maintains its antimycobacterial activity over extended periods, although its efficacy may decrease due to degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent over time, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of 5-Phenylfuran-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits potent antimycobacterial activity without significant toxic effects . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window .
Metabolic Pathways
5-Phenylfuran-2-carboxylic acid is involved in various metabolic pathways, including the 2-oxocarboxylic acid metabolism pathway . It interacts with enzymes such as pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase, influencing metabolic flux and metabolite levels . These interactions play a crucial role in maintaining cellular energy homeostasis and regulating metabolic processes .
Transport and Distribution
Within cells and tissues, 5-Phenylfuran-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . It is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 5-Phenylfuran-2-carboxylic acid is primarily within the cytoplasm and mitochondria . It is directed to these compartments through specific targeting signals and post-translational modifications . The compound’s activity and function are influenced by its localization, with its antimycobacterial effects being more pronounced in the mitochondria due to its role in disrupting iron homeostasis .
Preparation Methods
5-Phenyl-2-furoic acid can be synthesized through various methods. One common synthetic route involves the Suzuki-Miyaura cross-coupling reaction. In this method, phenyl boronic acid and methyl 5-bromofuran-2-carboxylate are coupled in the presence of a palladium catalyst. The resulting product is then hydrolyzed to yield this compound . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under a nitrogen atmosphere at elevated temperatures.
Chemical Reactions Analysis
5-Phenyl-2-furoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with copper(II) and zinc(II) acetates to form mononuclear complexes . These reactions often involve the use of common reagents such as palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. The major products formed from these reactions include various substituted furan derivatives and metal complexes.
Comparison with Similar Compounds
5-Phenyl-2-furoic acid can be compared with other similar compounds, such as 5-formylfuran-2-carboxylic acid and furan-2,5-dicarboxylic acid . These compounds share the furan ring structure but differ in the substituents attached to the ring. For example, 5-formylfuran-2-carboxylic acid has a formyl group at the 5-position instead of a phenyl group. These structural differences result in variations in their chemical reactivity and biological activity. This compound is unique due to its phenyl group, which imparts distinct properties and applications, particularly in the field of antimycobacterial research.
Properties
IUPAC Name |
5-phenylfuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOMINFEASCICM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352978 | |
Record name | 5-Phenyl-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52938-97-3 | |
Record name | 5-Phenyl-2-furoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Phenyl-2-furancarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 5-phenylfuran-2-carboxylic acid derivatives interact with their target, MbtI, and what are the downstream effects?
A1: 5-Phenylfuran-2-carboxylic acid derivatives act as inhibitors of MbtI, a salicylate synthase crucial for siderophore production in Mtb and Mab. These compounds bind to the active site of MbtI, competing with its natural substrates. [, ] This interaction disrupts the enzymatic activity of MbtI, effectively inhibiting the biosynthesis of siderophores. [, ] As siderophores are essential for iron acquisition, inhibiting their production hinders the growth and survival of Mtb and Mab, especially in iron-limited environments like the host. [, ]
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